tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate
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Overview
Description
tert-Butyl N-(1-carbamothioylethyl)-N-methylcarbamate is a chemical compound with the molecular formula C8H16N2O2S. It is known for its unique structure, which includes a tert-butyl group, a carbamothioyl group, and a methylcarbamate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable carbamothioylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-carbamothioylethyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
tert-Butyl N-(1-carbamothioylethyl)-N-methylcarbamate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamothioyl group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studies of enzyme function and inhibition.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(1-carbamothioylethyl)carbamate
- tert-Butyl N-(1-carbamothioyl-1-methylethyl)carbamate
Uniqueness
tert-Butyl N-(1-carbamothioylethyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the study of enzyme inhibition and protein modification.
Properties
Molecular Formula |
C9H18N2O2S |
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Molecular Weight |
218.32 g/mol |
IUPAC Name |
tert-butyl N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C9H18N2O2S/c1-6(7(10)14)11(5)8(12)13-9(2,3)4/h6H,1-5H3,(H2,10,14) |
InChI Key |
BVPJTUWKEXTCPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=S)N)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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